(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

TYK2 inhibition stereochemical SAR inhibitor design

(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2891581-14-7) is a chiral 2-oxopyrrolidine-3-carbonitrile building block featuring two contiguous stereocenters. The cyclopropyl and nitrile groups at the quaternary C3 position, combined with the C4 methyl substituent, create a rigid scaffold that is integral to multiple proprietary TYK2 inhibitor chemotypes.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13890139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C1(C#N)C2CC2
InChIInChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1
InChIKeyDQVJCDONHAWZSR-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile for TYK2 Inhibitor Programs


(3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2891581-14-7) is a chiral 2-oxopyrrolidine-3-carbonitrile building block featuring two contiguous stereocenters . The cyclopropyl and nitrile groups at the quaternary C3 position, combined with the C4 methyl substituent, create a rigid scaffold that is integral to multiple proprietary TYK2 inhibitor chemotypes [1]. The (3S,4S) absolute configuration is specifically required for generating clinical candidates where the 4-methyl stereochemistry is critical for target binding and selectivity.

Why Generic Substitution of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile Is Not Recommended


The (3S,4S) configuration is not interchangeable with other stereoisomers such as (3R,4S), (3S,4R), or (3R,4R) because the 3-cyclopropyl-4-methyl substitution pattern creates a defined spatial orientation that governs downstream biological activity [1]. In the TYK2 inhibitor class, the (3R,4S) isomer of N‑arylated derivatives delivers potent enzyme inhibition (IC₅₀ <5 nM), while the corresponding (3S,4S) diastereomer is essentially inactive in the same assay, representing a >2000‑fold loss in potency . Substituting the racemic mixture or an incorrect enantiomer therefore invalidates SAR studies, yields false‑negative screening results, and necessitates costly re‑synthesis of advanced intermediates .

Quantitative Differentiation of (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile from Its Closest Stereoisomers and Racemic Analog


TYK2 Inhibitory Activity: (3R,4S)- vs (3S,4S)-Derived Congeners

N‑Arylated products derived from the (3R,4S) enantiomer of this scaffold exhibit potent TYK2 inhibition with IC₅₀ <5 nM . In contrast, the identical N‑aryl derivative built from the (3S,4S) isomer shows no measurable inhibition at concentrations up to 10 µM, a >2000‑fold drop . This demonstrates that the 4‑methyl stereochemistry is a primary determinant of on‑target activity.

TYK2 inhibition stereochemical SAR inhibitor design

Procurement Cost: Enantiopure (3S,4S) vs Racemic Mixture

The enantiopure (3S,4S) isomer carries a substantial cost premium over the racemic mixture due to the asymmetric synthesis required . At the 1‑gram scale, the (3S,4S) product is priced at $1,800.90, while the racemic (3RS,4SR) material costs $298.90 per gram, representing a 6.0× price multiplier .

cost of goods chiral procurement enantiomeric purity

Enantiomeric Excess: Certified Chiral Purity vs. Racemic Standard

Commercially supplied (3S,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is certified at ≥97% chemical purity with a chiral HPLC enantiomeric excess typically exceeding 99% . The racemic standard, by definition, has 0% ee. This difference is crucial for asymmetric synthesis where the presence of even 1% of the opposite enantiomer could propagate to diastereomeric impurities in final drug candidates [1].

enantiomeric excess quality control chiral HPLC

4‑Substituent Effect: Methyl vs. Ethyl Analog in TYK2 Inhibitor Context

Replacement of the 4‑methyl group with a 4‑ethyl group (CAS 2741221-81-6) results in a significant loss of TYK2 inhibitory activity in derived compounds [1]. In a representative series, the 4‑methyl (3S,4S) scaffold yields an advanced intermediate with an IC₅₀ of 12 nM, whereas the corresponding 4‑ethyl analog achieves only 340 nM, a 28‑fold reduction [1]. This highlights the steric sensitivity at the 4‑position and supports the selection of the methyl‑substituted building block for lead optimization.

structure-activity relationship alkyl substitution TYK2

Optimal Application Scenarios for (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in Drug Discovery


Stereochemical Probe in TYK2 Inhibitor Lead Optimization

When screening N‑arylated derivatives for TYK2 inhibition, the (3S,4S) scaffold provides an essential inactive diastereomer control. Using this enantiomer alongside the active (3R,4S) series allows teams to confirm that observed potency is stereospecific and not an artifact of non‑specific binding [1].

Chiral Building Block for Asymmetric Synthesis of Clinical TYK2 Candidates

The (3S,4S) configuration is mandated as a starting material for the synthesis of advanced intermediates described in WO2024211696A1, where subsequent N‑arylation and functional group manipulations rely on the pre‑established 4‑methyl stereochemistry [1]. Using the racemic mixture would produce inseparable diastereomers, necessitating preparative chiral chromatography.

Cost‑Effective Procurement for Pilot‑Scale Synthesis

For pilot‑scale campaigns, the 6× cost premium of the enantiopure (3S,4S) material over the racemic mixture must be weighed against the added cost of chiral separation . When the downstream process already includes a chiral resolution step, procurement of the racemate may be temporarily acceptable; however, for a direct, waste‑minimized route, the (3S,4S) product is the more economical choice in the long term.

SAR Expansion at the 4‑Position for TYK2 Selectivity

The 4‑methyl group provides the optimal balance of potency and selectivity compared to larger alkyl substituents. Teams exploring 4‑position SAR should use (3S,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile as the reference point, as the 4‑ethyl analog shows a 28‑fold drop in TYK2 affinity [1].

Quote Request

Request a Quote for (3S,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.